tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate
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Overview
Description
tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hexyl chain, and a methylsulfanyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate typically involves the reaction of 6-(methylsulfanyl)hexan-1-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various carbamate derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate is used as a protecting group for amines in peptide synthesis. It can be easily removed under mild acidic conditions, making it a valuable tool in organic synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for investigating the effects of carbamate groups on biological molecules .
Medicine: The compound is explored for its potential use in drug development, particularly as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability .
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate involves the hydrolysis of the carbamate group under acidic or enzymatic conditions. This hydrolysis releases the active amine, which can then interact with its molecular targets. The methylsulfanyl group may also participate in redox reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
tert-Butyl N-[6-(hydroxyhexyl)carbamate]: Similar structure but with a hydroxy group instead of a methylsulfanyl group.
tert-Butyl N-[6-(bromohexyl)carbamate]: Contains a bromo group, making it more reactive in substitution reactions.
tert-Butyl N-[6-(aminohexyl)carbamate]: Features an amino group, which can participate in additional hydrogen bonding and nucleophilic reactions.
Uniqueness: tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate is unique due to the presence of the methylsulfanyl group, which imparts distinct redox properties and reactivity. This makes it particularly useful in studies involving sulfur chemistry and redox biology .
Properties
Molecular Formula |
C12H25NO2S |
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Molecular Weight |
247.40 g/mol |
IUPAC Name |
tert-butyl N-(6-methylsulfanylhexyl)carbamate |
InChI |
InChI=1S/C12H25NO2S/c1-12(2,3)15-11(14)13-9-7-5-6-8-10-16-4/h5-10H2,1-4H3,(H,13,14) |
InChI Key |
CJGHSKQXZYUWFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCSC |
Origin of Product |
United States |
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